![molecular formula C24H29FN2O4S B2635333 (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1396877-74-9](/img/structure/B2635333.png)
(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It is a part of a class of organic compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.29 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.
Scientific Research Applications
Synthesis and Structural Analysis
SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds with pyrrolidin-1-yl)methanone structures have been synthesized and structurally analyzed using FTIR, NMR, mass spectrometry, X-ray diffraction, and DFT calculations. These studies reveal detailed conformational analysis and physicochemical properties of the compounds (Huang et al., 2021).
Antiproliferative Activity and Structural Characterization
SYNTHESIS, STRUCTURAL EXPLORATION, AND HIRSHFELD SURFACE ANALYSIS
- A novel bioactive heterocycle with a pyrrolidin-1-yl)methanone component was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the molecule's stability via intra and inter-molecular hydrogen bonds (Prasad et al., 2018).
Therapeutic and Biological Activities
DESIGN AND SYNTHESIS OF DERIVATIVES AS SODIUM CHANNEL BLOCKER AND ANTICONVULSANT AGENTS
- Novel derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone were synthesized as sodium channel blockers and evaluated for anticonvulsant activities. Some compounds showed potent activity, indicating their potential therapeutic applications (Malik & Khan, 2014).
Antipsychotic Potential
CONFORMATIONALLY CONSTRAINED BUTYROPHENONES WITH AFFINITY FOR DOPAMINE AND SEROTONIN RECEPTORS
- Research on butyrophenones that include piperidin-1-yl)methanone structures investigated their potential as antipsychotic agents, demonstrating their affinity for multiple dopamine and serotonin receptors. These compounds' selectivity and pharmacological profiles suggest they could be effective in treating psychiatric disorders (Raviña et al., 2000).
Analgesic Properties
HIGH-EFFICACY 5-HT1A RECEPTOR ACTIVATION
- Studies on compounds acting on the 5-HT1A receptor demonstrate curative-like actions on allodynia in rats, suggesting the potential of these compounds in managing neuropathic pain and improving patient quality of life (Colpaert et al., 2004).
Future Directions
The compound and its analogues could be further explored for their potential in treating diseases, conditions, or disorders modulated by certain receptors in mammals . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4S/c25-22-7-3-19(4-8-22)17-31-18-20-11-15-26(16-12-20)24(28)21-5-9-23(10-6-21)32(29,30)27-13-1-2-14-27/h3-10,20H,1-2,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHMMSYQLMNXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone |
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